H-D-Arg-OMe.2HCl H-D-Arg-OMe.2HCl
Brand Name: Vulcanchem
CAS No.: 78851-84-0
VCID: VC21539735
InChI: InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m1../s1
SMILES: COC(=O)C(CCCN=C(N)N)N.Cl.Cl
Molecular Formula: C7H18Cl2N4O2
Molecular Weight: 261,15 g/mole

H-D-Arg-OMe.2HCl

CAS No.: 78851-84-0

VCID: VC21539735

Molecular Formula: C7H18Cl2N4O2

Molecular Weight: 261,15 g/mole

* For research use only. Not for human or veterinary use.

H-D-Arg-OMe.2HCl - 78851-84-0

Description

H-D-Arg-OMe.2HCl, also known as D-arginine methyl ester dihydrochloride, is a derivative of the amino acid arginine. It is widely used in biochemical research and peptide synthesis due to its enhanced solubility and stability compared to free amino acids. This compound is particularly noted for its role in the synthesis of peptides and as a building block in drug development.

Synthesis and Applications

The synthesis of H-D-Arg-OMe.2HCl typically involves the esterification of D-arginine with methanol in the presence of hydrochloric acid. This process requires careful control of temperature and pH to avoid side reactions and degradation of sensitive functional groups.

H-D-Arg-OMe.2HCl is used extensively in peptide synthesis, where it acts as a nucleophile, forming amide bonds with activated carboxylic acids or anhydrides. Its reactivity can be enhanced by converting it into its deprotonated form using bases like diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

Market and Availability

H-D-Arg-OMe.2HCl is commercially available with a purity of ≥98.0% (by total nitrogen and titration analysis) . The compound is used primarily in research laboratories and industrial settings for peptide synthesis and drug development.

SupplierPurityCAS Number
VWR≥98.0%78851-84-0
ChemicalBook-78851-84-0
CAS No. 78851-84-0
Product Name H-D-Arg-OMe.2HCl
Molecular Formula C7H18Cl2N4O2
Molecular Weight 261,15 g/mole
IUPAC Name methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride
Standard InChI InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m1../s1
Standard InChIKey XQYZOBNLCUAXLF-ZJIMSODOSA-N
Isomeric SMILES COC(=O)[C@@H](CCCN=C(N)N)N.Cl.Cl
SMILES COC(=O)C(CCCN=C(N)N)N.Cl.Cl
Canonical SMILES COC(=O)C(CCCN=C(N)N)N.Cl.Cl
Synonyms 78851-84-0;(R)-Methyl2-amino-5-guanidinopentanoatedihydrochloride;H-D-Arg-OMe.2HCl;D-ArginineMethylEsterDihydrochloride;D-ArginineMethylEsterDihydrochloride;H-D-ARG-OME2HCL;H-D-Arg-OMe.2HCl;H-D-ARG-OME2HCL;H-D-Arg-OMe.2HCl;SCHEMBL14840576;CTK8B2325;MolPort-020-004-590;ANW-37230;KM1945;AKOS015845184;D-Argininemethylesterdihydrochlorid;AM81515;AK-50129;KB-49582;TR-025164;ST24035568;J-300039;Q-101663
PubChem Compound 12714066
Last Modified Aug 15 2023

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